![molecular formula C20H13F5O2 B12521755 4,4'-[1-(Pentafluorophenyl)ethane-1,1-diyl]diphenol CAS No. 833484-14-3](/img/structure/B12521755.png)
4,4'-[1-(Pentafluorophenyl)ethane-1,1-diyl]diphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-[1-(Pentafluorophenyl)ethane-1,1-diyl]diphenol is a chemical compound with the molecular formula C20H17FO2 It is known for its unique structure, which includes a pentafluorophenyl group attached to an ethane-1,1-diyl core, flanked by two phenol groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[1-(Pentafluorophenyl)ethane-1,1-diyl]diphenol typically involves the reaction of pentafluorobenzene with acetophenone derivatives under specific conditions. One common method includes the use of a Friedel-Crafts alkylation reaction, where an aluminum chloride catalyst facilitates the formation of the desired product. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or chloroform to dissolve the reactants .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization and chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-[1-(Pentafluorophenyl)ethane-1,1-diyl]diphenol undergoes various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form hydroquinone derivatives using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Amino or thiol-substituted derivatives.
Applications De Recherche Scientifique
4,4’-[1-(Pentafluorophenyl)ethane-1,1-diyl]diphenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of 4,4’-[1-(Pentafluorophenyl)ethane-1,1-diyl]diphenol involves its interaction with specific molecular targets. The phenol groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. The pentafluorophenyl group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4’-[1-(4-Fluorophenyl)ethane-1,1-diyl]diphenol
- 4,4’-[1-(4-Chlorophenyl)ethane-1,1-diyl]diphenol
- 4,4’-[1-(4-Bromophenyl)ethane-1,1-diyl]diphenol
Uniqueness
4,4’-[1-(Pentafluorophenyl)ethane-1,1-diyl]diphenol is unique due to the presence of the pentafluorophenyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and enhances its potential for specific applications compared to its analogs .
Propriétés
Numéro CAS |
833484-14-3 |
|---|---|
Formule moléculaire |
C20H13F5O2 |
Poids moléculaire |
380.3 g/mol |
Nom IUPAC |
4-[1-(4-hydroxyphenyl)-1-(2,3,4,5,6-pentafluorophenyl)ethyl]phenol |
InChI |
InChI=1S/C20H13F5O2/c1-20(10-2-6-12(26)7-3-10,11-4-8-13(27)9-5-11)14-15(21)17(23)19(25)18(24)16(14)22/h2-9,26-27H,1H3 |
Clé InChI |
UGQOKROWUVERRK-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=C(C=C1)O)(C2=CC=C(C=C2)O)C3=C(C(=C(C(=C3F)F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3,4-Difluorophenyl)ethynyl]-5-ethenyl-1,3-difluorobenzene](/img/structure/B12521678.png)
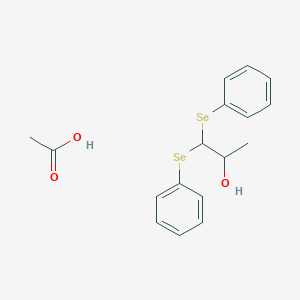
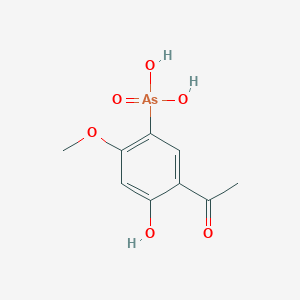
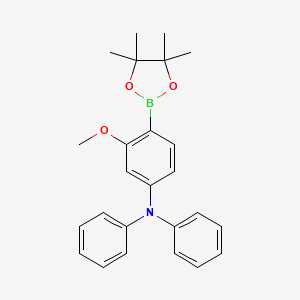
![Benzene, 1-[2-[2-chloro-2-(phenylsulfinyl)cyclopropyl]ethyl]-4-methoxy-](/img/structure/B12521716.png)
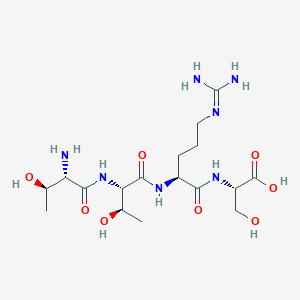
![3-(4-Ethoxyphenyl)-6-propyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12521731.png)
![N-[1-(2-Chlorophenyl)propyl]-4-methylbenzene-1-sulfonamide](/img/structure/B12521732.png)
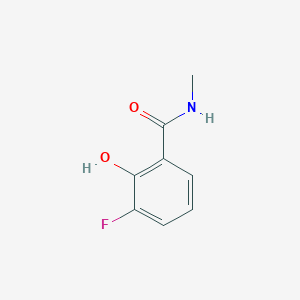
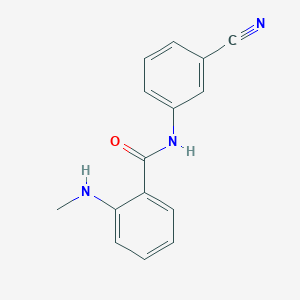
![1-Decyl-[4,4'-bipyridin]-1-ium iodide](/img/structure/B12521758.png)

![1-[(Piperidin-3-yl)methyl]-3-(thiophene-2-sulfonyl)-1H-indole](/img/structure/B12521766.png)
![N-[3-(Trichlorosilyl)propyl]prop-2-enamide](/img/structure/B12521771.png)
